2-Methyl-3-(non-1-en-1-yl)quinolin-4(1h)-one
Description
Properties
IUPAC Name |
2-methyl-3-[(E)-non-1-enyl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-3-4-5-6-7-8-9-12-16-15(2)20-18-14-11-10-13-17(18)19(16)21/h9-14H,3-8H2,1-2H3,(H,20,21)/b12-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAXBOCOEKTILK-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC1=C(NC2=CC=CC=C2C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C1=C(NC2=CC=CC=C2C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36970-33-9 | |
| Record name | NSC154837 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biological Activity
2-Methyl-3-(non-1-en-1-yl)quinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antimalarial, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. For example, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. In particular, quinoline derivatives have shown efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-468, with some compounds displaying IC50 values in the low micromolar range, indicating high potency .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Quinine | Various | 0.63 | |
| Camptothecin | Various | TBD |
Antimalarial Activity
Quinoline derivatives are also recognized for their antimalarial activity. The mechanism of action often involves interference with the parasite's mitochondrial electron transport chain. For instance, similar quinolone compounds have shown promising results against Plasmodium falciparum, with IC50 values indicating moderate to high activity levels .
Table 2: Antimalarial Activity of Related Compounds
Antimicrobial Activity
Quinoline derivatives have also demonstrated antimicrobial properties. Studies show that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds are often in the range of 16 µg/mL, suggesting significant potential for development as antimicrobial agents .
Table 3: Antimicrobial Activity of Quinoline Derivatives
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure of quinoline derivatives and their biological activity is crucial for drug design. Modifications to the quinoline core can significantly influence its pharmacological properties. For instance, variations in substitution patterns at the 2 and 3 positions have been shown to enhance anticancer and antimalarial activities .
Case Studies
Several studies have focused on the synthesis and evaluation of quinoline derivatives, including this compound. In one study, researchers synthesized a series of quinolone analogs and evaluated their cytotoxicity against various cancer cell lines using MTT assays. The results indicated that specific structural modifications led to enhanced antiproliferative activity against breast cancer cells .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Features of Selected Quinolin-4(1H)-ones
Key Observations :
- Alkyl Chain Length and Unsaturation: The target compound’s non-1-enyl chain enhances lipophilicity (logP >5 inferred from ELQ analogs ) compared to shorter chains (e.g., heptyl). Unsaturation may improve membrane permeability but reduce metabolic stability .
- Position of Double Bond: The non-1-enyl isomer (target) vs. non-2-enyl (compound 6 in ) may exhibit distinct bioactivity due to stereoelectronic effects.
- Aromatic vs.
Table 3: Reported Bioactivities of Analogs
Key Findings :
- Antimicrobial Activity: The target’s long unsaturated chain may enhance activity against Gram-negative bacteria by disrupting lipid bilayers, similar to 2-heptyl-3-methylquinolin-4(1H)-one .
- Role of Functional Groups : Hydroxyl or fluorine substituents (e.g., in ) improve target engagement but reduce logP compared to the target compound.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-methyl-3-(non-1-en-1-yl)quinolin-4(1H)-one and related analogs?
The synthesis of 2-methyl-3-alkylquinolin-4(1H)-ones typically involves:
- Mannich reactions : For introducing alkyl/aminoalkyl substituents at the 3-position of the quinolinone core. For example, condensation of 2-aminoquinolin-4(1H)-one with aldehydes and amines under reflux conditions yields Mannich adducts (e.g., 2a–2c in , yields: 61–70%) .
- Alkylation strategies : Direct alkylation of quinolinone precursors with alkenyl halides or via Wittig-like reactions to install the non-1-en-1-yl chain. highlights analogous compounds synthesized via alkylation, such as (E)-2-(non-2-en-1-yl)quinolin-4(1H)-one, though stereochemical control requires optimization .
- Retro-Mannich reactions : Used to cleave Mannich adducts and recover intermediates for further functionalization (e.g., compound 3 in , % yield) .
Q. How are spectroscopic techniques (NMR, HRMS) utilized to confirm the structure of this compound?
- 1H NMR : Key signals include the methyl group at C2 (δ ~2.5–3.0 ppm), the vinylic protons of the non-1-en-1-yl chain (δ ~5.0–5.5 ppm, coupling constants confirm E/Z geometry), and the quinolinone NH proton (δ ~10–12 ppm, exchangeable with D2O) .
- 13C NMR : Distinct carbonyl resonance at C4 (δ ~175–180 ppm) and olefinic carbons (δ ~120–130 ppm) .
- HRMS : Molecular ion peaks (e.g., [M+H]+) matched to theoretical masses with <5 ppm error validate molecular formulae .
Q. What crystallographic tools (e.g., SHELX, ORTEP) are critical for resolving the 3D structure of quinolinone derivatives?
- SHELX : Used for small-molecule refinement; SHELXL refines positional and thermal parameters against X-ray data, while SHELXD/SHELXE assist in experimental phasing .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters, crucial for confirming stereochemistry and detecting disorder in alkyl chains (e.g., non-1-en-1-yl group) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?
- Case study : If the non-1-en-1-yl chain exhibits unexpected coupling in 1H NMR, variable-temperature NMR can distinguish dynamic conformational effects from static stereoisomerism.
- Density Functional Theory (DFT) : Simulate NMR chemical shifts (e.g., using B3LYP/6-31G* basis sets) to compare with experimental data and validate assignments .
- X-ray crystallography : Definitive proof of regio-/stereochemistry, as demonstrated for related compounds like 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one () .
Q. What strategies optimize the bioactivity of this compound against bacterial pathogens?
- Structure-Activity Relationship (SAR) : Modify the alkyl chain length/unsaturation (e.g., C9 vs. C7 chains in ) to enhance membrane permeability. Pseudo-monoterpene analogs (e.g., 2-heptylquinolin-4(1H)-one) show inhibitory effects against Tenacibaculum maritimum, suggesting alkyl chain hydrophobicity modulates antimicrobial potency .
- Proteomics/metabolomics : Profile bacterial responses to identify target pathways (e.g., quorum sensing inhibition observed in Pseudomonas quinolone signal analogs; ) .
Q. How are computational methods applied to predict the physicochemical properties of this compound?
- LogP calculation : Use software like MarvinSuite or Molinspiration to estimate lipophilicity, critical for pharmacokinetic profiling.
- Molecular docking : Simulate binding to biological targets (e.g., p38 MAP kinase in ) to prioritize synthetic targets .
- Thermodynamic stability : DFT-based studies (e.g., Gibbs free energy calculations) assess tautomeric preferences (e.g., keto-enol equilibrium at C4) .
Q. What experimental controls are essential when evaluating the stability of this compound under varying pH conditions?
- pH-rate profiling : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at timed intervals.
- Mass balance studies : Confirm degradation products (e.g., hydrolyzed quinolinone or oxidized alkyl chains) using LC-HRMS .
- Accelerated stability testing : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Methodological Challenges and Solutions
Q. How to address low yields in the alkylation step during synthesis?
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) or transition-metal catalysts (e.g., Pd-mediated cross-couplings) to enhance reactivity.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of quinolinone intermediates, as seen in (77% yield in DMF) .
Q. What analytical pitfalls arise in HRMS interpretation for quinolinone derivatives?
- Adduct formation : Sodium/potassium adducts ([M+Na]+, [M+K]+) may dominate spectra; use soft ionization (ESI) and subtract background noise.
- In-source fragmentation : High-energy ionization can fragment the non-1-en-1-yl chain; reduce capillary voltage to preserve molecular ion integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
